Cesium, ion (Cs1+)
Description
Contextual Significance in Contemporary Chemistry and Materials Science
In contemporary research, the cesium ion has emerged as a critical component in the advancement of several high-impact fields. Its applications are particularly prominent in catalysis and the development of next-generation energy materials.
In catalysis , cesium compounds, which provide the Cs1+ ion, are widely used to enhance the efficiency and selectivity of various organic reactions. inno-chem.com.cnresearchgate.net Cesium salts, such as cesium carbonate (Cs2CO3) and cesium fluoride (B91410) (CsF), are particularly effective in palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations. inno-chem.com.cnresearchgate.net The large ionic radius and low charge density of the Cs1+ ion lead to a low degree of solvation, resulting in a more "naked" and highly reactive anion in nucleophilic substitution reactions. inno-chem.com.cn This "cesium effect" can lead to dramatic rate accelerations and improved chemoselectivity in complex organic syntheses. researchgate.netnih.gov Furthermore, cesium is used as a promoter in catalysts for sulfuric acid production, enabling operation at lower temperatures and reducing SO2 emissions. elessentct.com
Beyond these areas, Cs1+ ions are utilized in the manufacturing of specialty optical glasses, where they modify the refractive index and enhance durability. albemarle.comgoogle.com They also play a role in analytical chemistry, with the development of selective sensors for the detection of Cs+ in environmental samples. rsc.orgrsc.org The unique properties of the cesium ion also make it a candidate for use in ion propulsion systems for spacecraft. nih.gov
Evolution of Academic Inquiry into Cs1+ Behavior
The study of cesium and its ion began with its discovery in 1860 by German chemist Robert Bunsen and physicist Gustav Kirchhoff. wikipedia.orgnih.gov They identified the element using the then-newly developed technique of flame spectroscopy, observing distinctive blue lines in the spectrum of mineral water from Dürkheim, Germany. encyclopedia.comnih.govchemicool.com The name "cesium" is derived from the Latin word caesius, meaning "sky blue," in reference to these spectral lines. encyclopedia.comnih.gov
Early research focused on the fundamental properties of the element and its simple compounds. The first isolation of cesium metal was achieved by Carl Setterberg in 1882. nih.gov Initial applications were modest, including its use as a "getter" in vacuum tubes to remove trace gases and in the development of photoelectric cells. wikipedia.orgnih.gov
A significant milestone in the study of cesium was the development of the cesium atomic clock. In 1967, the International System of Units (SI) redefined the second based on a specific hyperfine transition of the neutral cesium-133 atom, a testament to the element's remarkable temporal stability. wikipedia.org
The latter half of the 20th century and the early 21st century have witnessed a surge in research into the specific applications of the cesium ion. The discovery of "cesium catalysis" in 1971 at the Novosibirsk Institute of Nuclear Physics marked a turning point, revealing that introducing cesium into gas discharges could significantly accelerate the production of negative ions on electrode surfaces. aip.org This finding opened up new avenues in ion source development for accelerators and thermonuclear research. aip.org In organic synthesis, the unique effects of cesium salts began to emerge empirically, leading to their now widespread use in promoting challenging chemical transformations. inno-chem.com.cn
Most recently, the explosion of research into perovskite solar cells since the early 2010s has placed the cesium ion at the forefront of materials science innovation, with numerous studies dedicated to understanding how its incorporation influences the stability and efficiency of these promising photovoltaic materials. nih.govjos.ac.cnnih.gov
Scope and Academic Relevance of Cs1+ Studies
The academic relevance of Cs1+ studies is extensive, spanning multiple scientific and engineering disciplines. The ongoing research has profound implications for:
Renewable Energy: The central role of Cs1+ in enhancing the stability and performance of perovskite solar cells is a critical area of research aimed at developing commercially viable, next-generation photovoltaic technologies. nih.govmdpi.com Studies focus on optimizing the concentration of cesium in triple-cation perovskites to maximize power conversion efficiency and long-term operational stability. mdpi.comnih.gov
Chemical Synthesis: The "cesium effect" continues to be a subject of academic investigation, with researchers exploring its mechanistic underpinnings to design more efficient and selective synthetic routes for pharmaceuticals and other complex organic molecules. inno-chem.com.cnnih.gov Computational studies are now being employed to understand how the large cesium ion influences transition states to achieve chemodivergent outcomes. nih.gov
Environmental Science: The development of highly selective ion-imprinted polymers and potentiometric sensors for Cs1+ detection is relevant for monitoring environmental water samples, particularly in the context of nuclear waste management where the radioactive isotope 137Cs+ is a concern. rsc.orgrsc.org
Materials Engineering: Research into cesium-containing glasses for optical applications and for the immobilization of nuclear waste continues to be an active field. albemarle.comresearchgate.netunipd.it Studies explore how Cs1+ ions alter the glass matrix to achieve desired properties like a specific refractive index or enhanced chemical durability. albemarle.comresearchgate.net
Physics and Metrology: While related to the neutral atom, the fundamental properties of cesium, from which the ion is derived, remain crucial for timekeeping and fundamental physical measurements through atomic clocks. wikipedia.org Research also extends to the use of cesium ion sources in analytical techniques like secondary ion mass spectrometry (SIMS). acs.orgacs.org
The study of the cesium ion, from its fundamental properties to its sophisticated applications, remains a vibrant and essential area of scientific inquiry, promising further innovations across a broad spectrum of technologies.
Data Tables
Table 1: Fundamental Properties of Cesium Ion (Cs1+) This interactive table provides key identifiers and physical properties of the cesium cation.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | Cs+ | nih.govnist.gov |
| Molecular Weight | 132.905 g/mol | nih.govnist.gov |
| CAS Registry Number | 18459-37-5 | nih.govnist.gov |
| Ionic Radius | 1.81 Å (181 pm) | nih.govresearchgate.net |
| Common Oxidation State | +1 | wikipedia.org |
Table 2: Research Findings on Cesium in Perovskite Solar Cells This interactive table summarizes the impact of incorporating varying concentrations of cesium on the performance of perovskite solar cells.
| Cesium Concentration (%) | Open-Circuit Voltage (Voc), V | Short-Circuit Current Density (Jsc), mA·cm−2 | Fill Factor (FF), % | Power Conversion Efficiency (PCE), % | Source |
|---|---|---|---|---|---|
| 0 | 1.13 | 20.2 | 64 | 14.6 | nih.gov |
| 10 | 1.11 | 23.6 | 77 | 20.2 | nih.gov |
| 20 | 1.09 | 20.8 | 74 | 16.8 | nih.gov |
| 40 | 1.01 | 18.3 | 71 | 13.1 | nih.gov |
| 60 | 0.96 | 17.1 | 68 | 11.2 | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
cesium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMHKCKGHRPLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318357 | |
| Record name | Cesium(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.9054520 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18459-37-5 | |
| Record name | Cesium(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18459-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cesium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018459375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CESIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCC4BG14DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Coordination Chemistry and Supramolecular Recognition of Cesium Ion Cs1+
Host-Guest Chemistry and Cs1+ Encapsulation
Other Macrocyclic and Supramolecular Architectures
Beyond simple crown ethers, the cesium ion participates in a variety of intricate supramolecular architectures, demonstrating its versatility as a building block in host-guest chemistry and self-assembly processes. These architectures leverage specific ligand designs to encapsulate or coordinate Cs¹⁺, often leading to unique structural and functional properties.
Nano-capsules and Cages: Pyrogallo lscollege.ac.inarene nano-capsules have been shown to encapsulate cesium ions, showcasing their utility as host structures buct.edu.cn. Similarly, organo-cyanometallate cages have been developed as Cs¹⁺-specific receptors, highlighting tailored molecular design for selective cation binding acs.org.
Complex Ion-Pair Receptors: Advanced supramolecular receptors, such as calix lscollege.ac.inarene strapped calix lscollege.ac.inpyrrole derivatives, have been synthesized to recognize Cs¹⁺, often in conjunction with specific anions like fluoride (B91410) (F⁻). These receptors can stabilize Cs¹⁺ and anions as distinct ion pairs, including solvent-separated and contact ion pairs, with binding modes that are highly dependent on the counteranion and solvent system nih.govresearchgate.net. For instance, one such receptor can stabilize CsF as a solvent-separated ion pair, where the cation binding to one part of the receptor facilitates anion binding to another, demonstrating cooperative recognition nih.gov.
Metal-Organic Frameworks and Macrocycles: While not always directly involving Cs¹⁺ as a templating ion in their formation, various metal-organic frameworks (MOFs) and coordination macrocycles, such as those based on polyoxovanadates or transition metals like platinum and palladium, represent sophisticated supramolecular assemblies. These structures, characterized by their defined cavities and geometric arrangements, offer potential platforms for ion binding or separation, where Cs¹⁺ could be a target guest mdpi.comacs.orgfrontiersin.org.
Thermodynamics and Kinetics of Cs¹⁺ Complex Formation
The formation of complexes between Cs¹⁺ and various ligands is governed by both thermodynamic stability and kinetic lability. Thermodynamic stability describes the extent to which a complex will form at equilibrium, typically quantified by formation constants (K) and related free energy changes (ΔG). Kinetic stability, conversely, refers to the rate at which complex formation or dissociation occurs, characterized by rate constants and activation energies.
Research has investigated the complexation of Cs¹⁺ with specific ligands, such as those derived from natural cesium chelators or synthetic analogues like crown ethers and calixarenes researchgate.net. Studies employing techniques like nuclear magnetic resonance (NMR) spectroscopy and stopped-flow methods are crucial for elucidating these parameters.
Kinetic Parameters: The rate at which Cs¹⁺ associates with or dissociates from a ligand is described by kinetic studies. Complex formation can range from diffusion-controlled processes (occurring on the timescale of microseconds or faster) to much slower reactions, depending on the ligand structure and solvent researchgate.net. Ligands that significantly slow down Cs¹⁺ complexation have been identified, in contrast to others where complex formation is extremely rapid researchgate.net. The distinction between "labile" (fast substitution) and "inert" (slow substitution) complexes is a key kinetic concept lscollege.ac.inresearchgate.net.
While specific quantitative data (e.g., precise K values, rate constants) are typically presented in detailed experimental tables within research publications, the general findings indicate that Cs¹⁺ complexation can be influenced by ligand design, with some ligands exhibiting high affinities and others leading to kinetic limitations or very fast complexation rates researchgate.net.
Interplay of Cs¹⁺ with Anions in Ion-Pairing Phenomena
The behavior of Cs¹⁺ in solution is often intertwined with the presence of anions, leading to ion-pairing phenomena. These interactions are critical in determining solubility, reactivity, and the efficiency of ion recognition by supramolecular hosts.
Cesium and Polyoxometalates (POMs): Cs¹⁺ forms ion pairs with polyoxometalate anions. Nuclear magnetic resonance (NMR) studies, particularly ¹³³Cs NMR, provide insights into these interactions. The quadrupolar relaxation rates of ¹³³Cs nuclei are sensitive to the local charge distribution; higher rates indicate a more asymmetric environment, characteristic of Cs⁺ involved in ion pairs recercat.cat. The charge density of the POM anion influences the strength and nature of the ion pairing, with more highly charged POMs leading to stronger interactions recercat.cat. Relativistic effects can also play a role in the electronic interactions within Cs⁺-POM ion pairs recercat.cat.
Cesium and Halides/Carboxylates: Cs¹⁺ readily forms ion pairs with various anions, including halides (e.g., F⁻, Cl⁻, Br⁻) and carboxylates. The strength and nature of these ion pairs are modulated by the specific anion and the surrounding solvent environment researchgate.net.
In dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), cesium salts, particularly carboxylates, exhibit high solubility and are largely dissociated, with minimal ion pairing. This is attributed to the effective solvation of the Cs¹⁺ ion by the solvent umich.edu.
In contrast, in solvents like dimethylformamide (DMF), dissociation is not complete, indicating the presence of ion pairs umich.edu.
Supramolecular receptors designed for ion-pair recognition can selectively bind Cs⁺ and anions. For example, a calix lscollege.ac.inpyrrole-calix lscollege.ac.inarene pseudodimer can stabilize CsF as a solvent-separated ion pair, while with CsCl, it can form both contact and host-separated ion pairs, demonstrating the anion's influence on the binding mode researchgate.net.
Solvation and Ion Pairing: The propensity for Cs⁺ to form ion pairs is influenced by its solvation shell. CsI, for instance, shows a greater tendency to form ion pairs compared to NaCl or LiI, and it minimally perturbs the hydrogen bond network of water researchgate.net. The nature of the ion pair (contact vs. solvent-separated) is critically dependent on the solvent's ability to solvate individual ions and bridge between them nih.govresearchgate.net.
Solvent Effects on Cs¹⁺ Coordination
The solvent environment plays a pivotal role in dictating the coordination behavior and ion-pairing characteristics of the cesium ion. Solvents influence Cs¹⁺ solvation, ligand accessibility, and the stability of ion pairs.
Dipolar Aprotic Solvents: Solvents such as DMSO, DMF, and acetonitrile (B52724) are known to effectively solvate cations. In DMSO, Cs⁺ is highly solvated, leading to a significant reduction in ion-pairing with common anions umich.edu. Acetonitrile, when used in mixtures with other solvents, can influence the affinity and binding modes of Cs⁺ with supramolecular receptors, sometimes showing greater selectivity for specific Cs⁺-anion pairs like CsF nih.gov. The ¹³³Cs NMR technique has been instrumental in studying these solvent effects, allowing for the determination of association constants and the examination of ion-pairing phenomena in various non-aqueous media msu.edu.
Aqueous Solvents: In water, the solvation shell of Cs¹⁺ can influence its interactions with other species. The presence of water can disrupt the occupancy of the secondary coordination sphere of cations, potentially attenuating the impact of outer-sphere cations on redox processes compared to non-aqueous environments like molten salts rsc.org. Furthermore, Cs⁺ and its counterions in water exhibit varying degrees of interaction with the solvent's hydrogen bond network, with Cs⁺ showing a less disruptive effect than smaller alkali metal ions researchgate.net.
Solvent-Separated vs. Contact Ion Pairs: The solvent's dielectric properties and its ability to solvate individual ions are crucial in determining whether Cs⁺ and its counteranion form a tight contact ion pair or a more separated solvent-separated ion pair nih.govresearchgate.net. For example, in a mixed solvent system (9:1 CDCl₃/CD₃OD), a receptor can stabilize a solvent-separated CsF ion pair, where the solvent molecules mediate the interaction between the cation and the anion nih.gov.
Environmental Geochemistry and Transport Dynamics of Cesium Ion Cs1+
Sorption and Desorption Mechanisms of Cs1+ in Geological Media
The behavior of Cs1+ in geological environments is largely governed by its strong affinity for certain mineral surfaces, primarily clay minerals. These interactions dictate its mobility, availability, and long-term persistence in soils and rocks.
Interaction with Clay Minerals (e.g., Illite (B577164), Vermiculite (B1170534), Kaolinite)
Cesium exists in the environment exclusively as a monovalent cation (Cs1+) and is highly soluble and mobile researchgate.net. Its migration is predominantly controlled by adsorption onto clay minerals, as it does not readily form strong complexes with dissolved organic or inorganic ligands, nor is it significantly adsorbed onto iron oxide minerals researchgate.netmdpi.com.
Clay minerals, especially those with layered structures such as illite, vermiculite, and kaolinite (B1170537), play a pivotal role in retaining Cs1+ researchgate.netmdpi.com. The adsorption process involves different mechanisms, including the formation of outer-sphere (OS) and inner-sphere (IS) complexes researchgate.net. OS complexes are typical of hydrated ions and are generally less strongly bound than IS complexes, which form when Cs1+ dehydrates and directly bonds to siloxane groups on the clay mineral surfaces researchgate.net. For many clay materials, Cs1+ sorption occurs primarily via ion exchange and is relatively independent of pH across a broad range researchgate.net.
Research indicates that Cs1+ can be transferred between different clay minerals in aqueous environments. Studies have shown that cesium adsorbed onto kaolinite can migrate to illite and vermiculite, with a notable accumulation observed in vermiculite aesj.net. Kaolinite, with its uncompensated bonds at edges and surface hydroxyl groups, provides sorption sites researchgate.net. While Cs1+ adsorption on smectites is predominantly through ion exchange on planar surfaces and within interlayers as outer-sphere complexes, this process is largely unaffected by pH mdpi.com.
Role of Frayed Edge Sites (FES) in Cs1+ Retention
A critical factor in the strong and long-term retention of Cs1+ by clay minerals is the presence of Frayed Edge Sites (FES) researchgate.netjaea.go.jp. These sites are characteristic of weathered micaceous clays (B1170129), such as illite, and are formed in the wedge-shaped zones between non-expansible and hydrated interlayers jaea.go.jpresearchgate.net. The exceptional affinity of FES for Cs1+ is attributed to the low hydration energy of the cesium ion and its optimal size for fitting into these specific locations researchgate.netjaea.go.jpresearchgate.net.
At FES, Cs1+ can directly interact with silica (B1680970) tetrahedral structures through a process of dehydration, leading to the formation of stable inner-sphere complexes researchgate.net. Weathering processes, including microbial activity, can enhance the formation of these FES by causing "fraying" at the edges of mica and illite crystals, thereby increasing the rate of cation release researchgate.net. FES exhibit significantly stronger adsorption affinities for Cs1+ compared to planar sites (PS) via a relatively slow ion-exchange mechanism mdpi.com. While FES are dominant in controlling Cs1+ uptake under low cesium concentrations, their limited availability means that planar sites become more influential when cesium concentrations are high mdpi.com. The strong sorption of Cs1+ on FES is often described as irreversible, indicating a stable fixation researchgate.netresearchgate.net.
Sorption on Natural Rocks and Sediments
Beyond individual clay minerals, Cs1+ sorption also occurs on natural rocks and sediments, where clay minerals are integral components researchgate.netresearchgate.net. The presence of micaceous clay minerals within these geological matrices significantly retards the migration of Cs1+ researchgate.net.
Natural zeolites, such as clinoptilolite, are well-recognized for their ion-exchange capabilities and effectiveness in removing Cs1+ from aqueous solutions researchgate.netdntb.gov.ua. Clinoptilolite demonstrates a preferential adsorption of Cs1+ over other cations like Sr2+ and Co2+ researchgate.net. The adsorption of Cs1+ onto clinoptilolite remains relatively consistent across a wide pH range (3-12), though it is reduced at very low pH (2-3) researchgate.net.
Table 1: Cesium Ion Adsorption Capacity on Clinoptilolite
| Sample | Maximum Adsorption Capacity (mg/g) |
| M-2 | 154.7 |
| M-4 | 148.8 |
| M-6 | 150.2 |
Data Source: researchgate.net
Speciation and Mobility of Cs1+ in Aquatic and Terrestrial Environments
The mobility of Cs1+ in aquatic and terrestrial systems is a complex interplay of its chemical speciation and the environmental conditions it encounters.
Influence of Co-existing Ions and pH on Cs1+ Behavior
Cesium ion (Cs1+) is characterized by its high solubility and mobility in environmental systems researchgate.net. Its movement and distribution are significantly influenced by the presence of other ions and the prevailing pH conditions. Co-existing cations, such as sodium (Na+), potassium (K+), and calcium (Ca2+), can compete with Cs1+ for sorption sites, thereby hindering its adsorption mdpi.comresearchgate.net. This competitive effect is particularly pronounced when Cs1+ concentrations are low, typically below 0.5 mol/L mdpi.com.
The influence of pH on Cs1+ behavior varies depending on the sorbent material. While adsorption onto many clay materials shows minimal pH dependence across a broad range, adsorption onto clinoptilolite is observed to be lower at very acidic pH values (2-3) compared to neutral or alkaline conditions (pH 3-12) researchgate.netresearchgate.net. In the case of iron oxides, higher pH values generally lead to increased Cs1+ adsorption, with mechanisms shifting from outer-sphere complexation and ion exchange at low pH to inner-sphere complexation at high pH mdpi.com. Furthermore, divalent cations can mediate cation bridging between Cs anions and the carboxyl groups of humic acids, influencing adsorption nih.gov. In modified clay materials like ethylamine-modified montmorillonite, Cs1+ adsorption involves not only ion exchange but also coordination and surface complexation researchgate.net.
Long-Term Retention and Fixation in Soils
Cesium is well-known for its strong retention and fixation capabilities within soil matrices, making its desorption a difficult process aesj.netjaea.go.jp. The long-term, irreversible fixation of Cs1+ is largely attributed to its incorporation into the structure of minerals via Frayed Edge Sites (FES) within micaceous clays researchgate.netresearchgate.net.
In forest ecosystems, the litter layer often serves as a primary accumulator of cesium, retaining a significant portion (40-80%) of 137Cs and acting as a crucial biochemical barrier against its vertical and horizontal migration researchgate.net. Studies examining different soil horizons have indicated that cesium predominantly accumulates within the organic horizons (H and F), with limited evidence of substantial transport into deeper illuvial soil layers nih.gov. The fixation of Cs1+ in soils is a complex phenomenon influenced by various soil properties, including mineralogy, the content of organic matter, and soil pH isric.org.
Engineered materials like cement-based products also play a role in Cs1+ retention. Specifically, calcium silicate (B1173343) hydrates (C-S-H) interlayers within cementitious materials can adsorb and fix Cs1+ through ion exchange mechanisms. The extent of this interlayer sorption is inversely related to the Ca/Si ratio of the C-S-H phases researchgate.netmit.edu. Advanced materials such as hyper-crosslinked polymers are also being investigated for their potential in remediating Cs contamination, owing to their inherent advantages in adsorption kinetics and capacity researchgate.net.
Table 2: Long-Term Cesium Retention in Soil Horizons
| Soil Layer | Cesium Retention Percentage | Description of Retention |
| Upper Soil (5-20 cm) | 70–90% | Fixed form |
Data Source: researchgate.net
Theoretical and Computational Investigations of Cesium Ion Cs1+ Chemistry
Prediction of Spectroscopic Properties of Cs1+ Complexes
The prediction of spectroscopic properties for chemical species, including metal ions like Cesium (Cs1+) and their associated complexes, is a cornerstone of theoretical and computational chemistry. These advanced methodologies provide crucial insights into the electronic structure, bonding, and dynamic behavior of molecules and ions, often complementing or guiding experimental investigations. By simulating spectroscopic responses, researchers can interpret experimental data, identify unknown species, and design novel materials with tailored properties.
Methodologies Employed for Spectroscopic Prediction
A variety of computational techniques are utilized to predict the spectroscopic signatures of Cs1+ complexes. The primary approaches include:
Density Functional Theory (DFT): DFT is a widely adopted quantum mechanical modeling method used to calculate the ground-state electronic structure, molecular geometries, and vibrational frequencies of chemical systems. By computing these fundamental properties, DFT serves as a basis for predicting Infrared (IR) and Raman spectra, which are sensitive to molecular vibrations and the nature of chemical bonds within a complex aps.orgrsc.org.
Time-Dependent Density Functional Theory (TD-DFT): Building upon DFT, TD-DFT is specifically employed to calculate electronic excitation energies and oscillator strengths. These parameters are directly correlated with the absorption bands observed in UV-Visible (UV-Vis) spectroscopy, allowing for the prediction of electronic transitions and the characteristic colors of complexes nih.govyoutube.com.
Ab Initio Methods: Various ab initio quantum chemistry methods, which are based on fundamental physical principles without empirical parameters, can also be used for high-accuracy predictions. These methods, such as coupled-cluster (CC) or Møller-Plesset perturbation theory (MP), can provide more rigorous results for specific properties, though often at a higher computational cost rsc.orgajol.info.
Other Computational Techniques: Advanced methods like molecular dynamics (MD) can simulate the dynamic behavior of ions and solvent molecules, providing insights into how these dynamics influence spectral properties. Machine learning (ML) models, often trained on DFT calculations, are also emerging as efficient tools for rapidly predicting spectroscopic properties, particularly for large datasets of complexes mit.eduresearchgate.net.
Types of Spectroscopic Properties Predicted for Cs1+ Complexes
Computational investigations can predict a range of spectroscopic properties relevant to understanding Cs1+ complexes:
UV-Visible (UV-Vis) Absorption Spectroscopy: TD-DFT calculations are instrumental in predicting the wavelengths (λmax) at which a Cs1+ complex absorbs light and the intensity of these absorptions (oscillator strengths). These predictions help in understanding the electronic transitions responsible for the complex's color and its interaction with light nih.govyoutube.com. For example, studies on other metal complexes have shown that TD-DFT can accurately reproduce experimental absorption spectra by identifying key electronic transitions, such as ligand-to-metal charge transfer (LMCT) nih.gov.
Infrared (IR) and Raman Spectroscopy: DFT calculations yield vibrational frequencies corresponding to the stretching, bending, and torsional modes of a complex. These calculated frequencies, along with their predicted intensities, can be directly compared to experimental IR and Raman spectra. Such comparisons help in assigning observed spectral bands to specific molecular vibrations, thereby elucidating the coordination environment and bonding characteristics within Cs1+ complexes aps.orgrsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly DFT with techniques like the Gauge-Including Atomic Orbital (GIAO) method, are used to predict NMR chemical shifts and spin-spin coupling constants for various nuclei (e.g., 1H, 13C, 17O, or even the nucleus of the metal ion itself if applicable). These predicted parameters are highly sensitive to the local electronic environment and can help in characterizing the structure and purity of synthesized Cs1+ complexes rsc.orgscielo.org.mx.
Research Findings and Data Representation
The output of these computational studies typically includes optimized molecular geometries, electronic energy levels, excitation energies, vibrational frequencies, and NMR parameters. These data are crucial for interpreting experimental spectroscopic results.
| Spectroscopic Property | Computational Method | Typical Output | Relevance to Cs1+ Complexes | Example Snippet Reference |
| UV-Vis Absorption Maxima (λmax) | TD-DFT | Wavelength (nm), Oscillator Strength | Predicts electronic transitions, potential color of the complex. | nih.govyoutube.com |
| Vibrational Frequencies | DFT | Wavenumbers (cm⁻¹) | Correlates to IR/Raman spectra, identifies functional groups and bonding within ligands. | aps.orgrsc.org |
| NMR Chemical Shifts | DFT (e.g., GIAO) | ppm (parts per million) | Probes the electronic environment of nuclei in ligands or surrounding atoms. | rsc.orgscielo.org.mx |
| Electronic Band Structure / Density of States (DOS) | DFT | Energy levels (eV), state contributions | Informs on electronic transitions and optical properties in solid-state materials containing Cs1+. | rsc.org |
These computational predictions provide a theoretical framework for understanding the spectroscopic characteristics of Cs1+ complexes, aiding in their identification, characterization, and the rational design of new materials.
Compound Names Mentioned:
Cesium ion (Cs1+)
Uranium(IV)
Lithium ion (Li1+)
Sodium ion (Na1+)
Potassium ion (K1+)
Rubidium ion (Rb1+)
Uranium(IV) chloride complexes
Molybdenum complexes
Cimetidine
Chromium(III)
Cobalt(II)
Nickel(II)
Copper(II)
Zinc(II)
Manganese
Iridium complexes
Noble-gas molecules
Xenon
Graphene oxide (GO)
Yttrium ions (Y3+)
Strontium ions (Sr2+)
Calcium silicate (B1173343) hydrate (B1144303) (C-S-H)
Cesium Ion Cs1+ in Advanced Materials Science and Separation Technologies
Design and Synthesis of Cs1+-Selective Sorbents
The development of materials with high selectivity and capacity for Cs1+ is paramount for efficient separation processes. Researchers have focused on inorganic ion exchangers, organic polymers, and metal-organic frameworks (MOFs) to achieve this goal.
Inorganic Ion Exchangers (e.g., Hexacyanoferrates, Zeolites)
Inorganic ion exchangers are favored for their thermal, chemical, and radiation stability, making them suitable for harsh environments.
Hexacyanoferrates: Transition metal hexacyanoferrates (TMH), particularly nickel hexacyanoferrate (NiHCF) and copper hexacyanoferrate (CuHCF), are highly regarded for their exceptional selectivity and capacity for cesium ions. These materials, often referred to as Prussian blue analogues, form robust cubic frameworks that effectively trap Cs1+ ions. For instance, CuHCF nanoparticles supported on a hydrogel have demonstrated a high adsorption capacity of 1.48 mmol g⁻¹ (equivalent to approximately 197 mg g⁻¹) for Cs+ at pH 9, with equilibrium reached within 40 minutes aphrc.org. CuHCF@Fe₃O₄ nanoparticles have shown a Cs+ adsorption capacity of up to 273 mg g⁻¹ and maintained a high Cs removal efficiency of 98% even in a 100 g L⁻¹ NaCl solution rsc.org. Potassium cobalt hexacyanoferrate (KCoFC) has also shown superior efficiency for Cs-137 and Cs-134 removal compared to zeolites and is largely unaffected by high sodium concentrations eeer.org. These materials are generally stable across a wide pH range and resistant to radiation and temperature researchgate.net.
Zeolites: Natural zeolites, such as clinoptilolite and mordenite, are widely studied for cesium removal due to their inherent ion-exchange properties and high selectivity for large, weakly hydrated cations like Cs1+ sav.sk, bibliotekanauki.pl. Clinoptilolite, a naturally occurring zeolite, exhibits good selectivity for Cs1+ and excellent resistance to radiation exposure sav.sk. Its adsorption capacity for Cs1+ has been reported around 67 mg/g in its natural form, which can be enhanced to approximately 140 mg/g after NaCl activation nih.gov. Zeolites demonstrate selectivity for Cs1+ over other common cations like Na+, K+, Mg2+, and Ca2+ sav.sk, iaea.org.
Table 1: Performance of Inorganic Ion Exchangers for Cs1+ Removal
| Sorbent Type | Specific Material | Adsorption Capacity (mg/g) | Selectivity Notes | Source(s) |
| Hexacyanoferrate | Copper Hexacyanoferrate (CuHCF) | ~273 - 397 | High selectivity over Na+, K+; stable in acidic conditions | rsc.org, researchgate.net |
| Hexacyanoferrate | Nickel Hexacyanoferrate (NiHCF) | Varies (e.g., ~155 in electrochemical context) | High selectivity for Cs+ | researchgate.net |
| Hexacyanoferrate | Potassium Cobalt Hexacyanoferrate (KCoFC) | High efficiency | Superior efficiency over zeolites; unaffected by high Na+ concentrations | eeer.org |
| Zeolite | Clinoptilolite (natural) | ~67 | Good selectivity for Cs+; radiation resistant | sav.sk, nih.gov |
| Zeolite | Clinoptilolite (activated) | ~140 | Enhanced capacity and selectivity over natural form | nih.gov |
| Zeolite | Mordenite | Varies | High selectivity toward Cs+ ions | sav.sk, bibliotekanauki.pl |
Organic Resins and Polymeric Adsorbents (e.g., Hyper-Cross-Linked Polymers, Ion-Imprinted Polymers)
Organic polymers, particularly hyper-cross-linked polymers (HCPs) and ion-imprinted polymers (IIPs), offer tunable properties and high surface areas for selective ion adsorption.
Hyper-Cross-Linked Polymers (HCPs): HCPs synthesized from benzyl (B1604629) alcohols have shown remarkable performance. For example, HCP-o-HBA exhibited the highest adsorption capacity at 302.1 mg g⁻¹ and demonstrated excellent selectivity for Cs+/K+ (44.7), Cs+/Rb+ (13.8), and Cs+/Mg2+ (10.1) acs.org. Sulfonated hyper-cross-linked polymers (SHCPs) have also achieved high Cs+ loading values of 273 ± 37 mg g⁻¹, with significant selectivity over common competing ions like Na+, K+, Mg2+, and Ca2+ whiterose.ac.uk, researchgate.net. These polymers often feature rapid adsorption kinetics and good recyclability.
Ion-Imprinted Polymers (IIPs): IIPs are designed with specific binding sites complementary to the target ion, leading to high selectivity. A whisker-supported Cs(I)-IIP demonstrated a maximum adsorption capacity of 32.9 mg g⁻¹ and high selectivity (relative selectivity coefficient K' > 9) researchgate.net. Another IIP incorporating 18-crown-6-ether achieved a capacity of 84.21 mg g⁻¹ and showed excellent selectivity for Cs+ in the presence of Li+, Na+, and K+ springerprofessional.de. Magnetic IIPs have also been developed, with one Cs(I)-MIIP showing a capacity of 36.15 mg g⁻¹ and high selectivity for Cs(I) from brine solutions tandfonline.com.
Table 2: Performance of Organic Polymers for Cs1+ Removal
| Sorbent Type | Specific Material | Adsorption Capacity (mg/g) | Selectivity Notes | Source(s) |
| Hyper-Cross-Linked Polymer | HCP-o-HBA | 302.1 | High Cs+/K+ (44.7), Cs+/Rb+ (13.8), Cs+/Mg2+ (10.1) selectivity | acs.org |
| Hyper-Cross-Linked Polymer | Sulfonated HCPs (SHCPs) | ~273 | High selectivity over Na+, K+, Mg2+, Ca2+ | whiterose.ac.uk, researchgate.net |
| Ion-Imprinted Polymer | Whisker-supported Cs(I)-IIP | 32.9 | High selectivity (K' > 9) | researchgate.net |
| Ion-Imprinted Polymer | Cs(I)-IIP with 18-crown-6-ether | 84.21 | High selectivity for Cs+ over Li+, Na+, K+ | springerprofessional.de |
| Ion-Imprinted Polymer | Magnetic Cs(I)-MIIP | 36.15 | High selectivity for Cs(I) | tandfonline.com |
| Dual Ion-Imprinted Mesoporous Silica (B1680970) | Uranium and Cesium imprinted silica | 34.5 | Good selectivity for Cs+ over other cations; excellent salt tolerance | acs.org |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
MOFs, with their tunable structures, high surface areas, and diverse functional groups, represent a promising class of materials for selective cesium capture.
Layered Thiostannate (KCaSnS): This material has demonstrated a high Cs+ adsorption capacity of 620 mg/g at pH 2, showing a trend opposite to many previous studies where higher pH typically favored adsorption researchgate.net.
Zirconium-based MOFs with Crown Ether: MOFs incorporating crown ether units, such as ZJU-X102 featuring 24-crown-8, exhibit fast kinetics and high Cs+ uptake due to their precisely designed binding sites within tubular channels tandfonline.com.
2D Conductive MOF (Cu-EP): This MOF shows ion selectivity for Cs+ over Li+ ions, leveraging its macrocyclic ligand-driven design researchgate.net.
Neodymium-based MOF (Nd-BTC): This MOF has shown high adsorption capacity and favorable kinetic and thermodynamic properties for Cs+ adsorption aphrc.org.
Table 3: Performance of MOFs for Cs1+ Removal
| MOF Name/Type | Key Components (Metal, Ligand) | Adsorption Capacity (mg/g) | Selectivity Notes | Source(s) |
| KCaSnS (Layered Thiostannate) | Calcium Thiostannate | ~620 (at pH 2) | High Cs+ adsorption, pH-dependent | researchgate.net |
| ZJU-X102 (Zr-MOF with Crown Ether) | Zirconium, 24-crown-8 | High uptake | Fast kinetics, high density of binding sites | tandfonline.com |
| Cu-EP (2D EC-MOF) | Copper, Ethynylphenanthrene (EP) ligand | Not quantified | Selectivity for Cs over Li | researchgate.net |
| Nd-BTC MOF | Neodymium, Benzene (B151609) Tricarboxylic Acid (BTC) | High capacity | Favorable kinetic and thermodynamic properties | aphrc.org |
| Zn(bim)₂n (ZBB) | Zinc, benzimidazole, benzene dicarboxylic acid | Not explicitly quantified | Ion-exchange mechanism, fits Langmuir isotherm | mdpi.com |
Electrochemical Separation and Remediation Technologies
Electrochemical methods offer efficient, controllable, and often energy-saving approaches for cesium ion separation and remediation.
Electrically Switched Ion Exchange (ESIX)
ESIX technology integrates ion exchange with electrochemistry, allowing ion uptake and elution to be controlled by modulating the potential of an electroactive film deposited on an electrode acs.org, researchgate.net, researchgate.net. This method utilizes materials like nickel hexacyanoferrate (NiHCF) films on nickel electrodes whiterose.ac.uk, rsc.org. ESIX offers significant advantages, including high selectivity for cesium, even in the presence of high sodium concentrations (unaffected by Na/Cs molar ratios up to 2 x 10⁴) whiterose.ac.uk. The films demonstrate considerable durability, with less than 20% capacity loss after 1500 load/unload cycles whiterose.ac.uk. In flow systems, ESIX films maintain performance at flow rates up to 113 BV/h acs.org, researchgate.net, researchgate.net, and stacked electrode configurations show enhanced breakthrough performance acs.org, researchgate.net, researchgate.net. This technology also boasts low energy consumption and minimal secondary waste generation acs.org, springerprofessional.de.
Capacitive Deionization (CDI) for Cs1+ Removal
Capacitive deionization (CDI) is an electrochemical separation process that uses porous electrodes to adsorb ions from water. For Cs1+ removal, CDI systems employ specialized electrode materials.
Copper Hexacyanoferrate (CuHCF) Electrodes: CuHCF-based electrodes have shown outstanding electrosorption capacities, with values up to 397 mg g⁻¹ reported, alongside high selectivity for Cs1+ and stability across a pH range of 1.0–5.6 researchgate.net, researchgate.net. CuHCF@Fe₃O₄ nanoparticles also exhibit high Cs+ adsorption capacity (273 mg g⁻¹) and remarkable stability, retaining 74% removal efficiency after 100 adsorption/regeneration cycles rsc.org.
EDTA-MXene Composite Electrodes: A CDI electrode fabricated with ethylenediamine (B42938) triacetic acid (EDTA) and 2D MXene demonstrated a Cs+ adsorption capacity of 2.07 mmol g⁻¹ (approximately 275 mg g⁻¹) with 97.3% removal efficiency within 15 minutes. Notably, this material maintains its performance in strongly acidic solutions, adsorbing 0.66 mmol g⁻¹ Cs+ in 3 mol L⁻¹ HNO₃, and shows excellent cyclic performance (>80% capacity retention after 320 cycles) whiterose.ac.uk, researchgate.net.
Polymer-Coated Activated Carbon (AC) Electrodes: Coating activated carbon electrodes with polymer layers has been shown to enhance their specific adsorption capacity (SAC) and removal efficiency for Cs1+ compared to bare AC electrodes bibliotekanauki.pl, mdpi.com. ACC-based CDI electrodes have achieved Cs+ adsorption capacities of 22.9 mg g⁻¹ bibliotekanauki.pl, mdpi.com.
Table 4: Performance of Electrochemical Technologies for Cs1+ Removal
| Technology | Electrode/Material | Key Performance Metrics | Selectivity Notes | Source(s) |
| ESIX | NiHCF films on Ni electrodes | <20% capacity loss after 1500 cycles; unaffected by Na/Cs up to 2x10⁴; flow rate up to 113 BV/h; low energy consumption | High selectivity | acs.org, whiterose.ac.uk, researchgate.net, springerprofessional.de, rsc.org |
| CDI | CuHCF electrodes | ~397 mg/g capacity; high selectivity; stable pH 1.0–5.6 | High selectivity | researchgate.net, researchgate.net |
| CDI | EDTA-MXene composite | 2.07 mmol/g capacity; 97.3% removal efficiency (15 min); stable in 3 mol/L HNO₃ | High selectivity; robust in harsh chemical environments | whiterose.ac.uk, researchgate.net |
| CDI | Polymer-coated Activated Carbon (AC) | Higher SAC and removal efficiency than bare AC; ~22.9 mg/g capacity for ACC | Not specified | bibliotekanauki.pl, mdpi.com |
The ongoing research into advanced sorbent materials and electrochemical separation technologies continues to yield significant advancements in the selective capture and removal of cesium ions. Inorganic ion exchangers like hexacyanoferrates and zeolites, alongside novel organic polymers and MOFs, demonstrate high capacities and selectivities. Electrochemical methods such as ESIX and CDI, utilizing tailored electrode materials, offer efficient, controllable, and environmentally conscious solutions for managing cesium contamination, particularly in nuclear waste management and water purification.
Fundamental Aspects of Cesium Ion Cs1+ Transport and Interfacial Phenomena
Solvation and Hydration Shell Dynamics of Cs1+
The solvation shell of the cesium ion plays a critical role in its transport and interactions. Cs1+ possesses a weak hydration free energy compared to smaller alkali metal cations, which allows it to be more readily dehydrated nih.gov. Molecular dynamics simulations indicate that water molecules coordinating Cs1+ are strongly bound, particularly in specific directions, which can attract additional water molecules into the second solvation shell nih.gov. In confined environments like calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel, the relaxation time of water molecules within the hydration shell of adsorbed Cs+ is significantly increased, contributing to reduced ion mobility researchgate.net. Unlike more strongly hydrated cations, Cs1+ creates a more dynamic and less ordered solvent environment, which can favor interactions with surrounding anions like chloride acs.org. Studies suggest that the presence of CsCl in water does not significantly perturb the hydrogen bond network of water, even at higher concentrations, distinguishing it from certain other salts like MgCl2 aps.org.
Ion-Specific Effects at Interfaces
Electro-Osmotic Drag and Diffusion in Ion Transport
The transport of cesium ions is characterized by diffusion and electro-osmotic drag, which are significantly influenced by the surrounding medium and confinement capes.gov.brdiva-portal.org. In cementitious materials like calcium silicate hydrate (C-S-H) gel, the diffusion of Cs1+ in the interlayer is on the order of hours researchgate.net. The presence of Cs+ can also accelerate the diffusion of interlayer water and other ions, such as Ca2+, attributed to factors like expanded interlayer space and weakened interfacial interactions researchgate.net. In hydrous stannic oxide, diffusion coefficients for Cs+ decrease with increasing exchange capacity due to stronger electrostatic interactions with the oxide's exchange sites capes.gov.br. At higher temperatures (400°C), diffusion coefficients tend to be higher due to changes in the material's texture capes.gov.br.
In crystalline structures like Prussian blue analogs (PBAs), a "ladder mechanism" has been proposed to describe ion diffusion, where cations navigate through lattice voids. Larger cations like Cs1+ encounter diffusion bottlenecks and traps within these structures, particularly in cavities surrounded by negatively charged groups, which can suppress their adsorption and transport diva-portal.org. In nanoconfined environments, such as ice bilayers, alkali metal ions like Li+ and Na+ can exhibit diffusion rates significantly higher than water molecules, a phenomenon attributed to lateral hopping along coordination sites within the confined structure nuaa.edu.cn. This contrasts with bulk behavior where hydrated ions are typically slower.
Anomalous Behavior of Large Alkali Metal Ions in Confined Environments
Large alkali metal ions, such as Cs1+, often display anomalous behavior when confined within nanometer-scale environments or at interfaces chemrxiv.orgnih.gov. Their large size and relatively weak hydration compared to smaller alkali ions lead to distinct interactions with confining surfaces and limited water layers. For instance, in the nanometer channels of C-S-H gel, Cs1+ ions are restricted by coordinated oxygen atoms within the silicate structure, and their diffusion is further impacted by the altered dynamics of their hydration shells researchgate.net. This confinement can lead to reduced diffusion coefficients and altered adsorption capacities, where smaller ions like Na+ and K+ typically show higher adsorption affinities than Cs+ researchgate.net.
At interfaces, such as the electrical double layer (EDL), Cs1+ can significantly influence interfacial properties like solvation and potential drop chemrxiv.org. The large size and low charge density of Cs1+ contribute to its unique interactions within these confined interfacial regions, affecting ion adsorption, desorption, and redistribution phenomena chemrxiv.org. The capacity of Cs1+ to be more easily dehydrated, due to its weak hydration free energy, also plays a role in its behavior at interfaces and in confined spaces, where it may interact more directly with surfaces rather than being fully shielded by a tightly bound hydration shell nih.gov.
Interactions of Cesium Ion Cs1+ with Biological Systems: Fundamental Perspectives
Mechanisms of Cs1+ Uptake and Transport in Plants
Cesium uptake by plants is a critical process, especially concerning radiocesium contamination, as plants can serve as a pathway for radiocesium into the food chain. The mechanisms governing Cs1+ entry and movement within plant cells are largely dictated by the plant's existing machinery for potassium transport.
Molecular Identities of Putative Cs1+ Transport Systems
Studies indicate that Cs1+ primarily enters plant root cells through the same molecular pathways responsible for potassium uptake. These include various types of ion channels and transporters located in the plasma membrane. Voltage-insensitive cation (VIC) channels and high-affinity K+/H+ symporters, tentatively ascribed to the KUP gene family, are predicted to mediate a substantial portion of Cs1+ influx usp.brresearchgate.net. Specifically, the inward-rectifying K+ (KIR), outward-rectifying K+ (KOR), and voltage-insensitive cation (VIC) channels are all permeable to Cs1+ usp.brresearchgate.net. The high-affinity K+ transporter HAK5 has also been identified as a pathway for Cs1+ uptake nih.govnih.gov. Furthermore, the AKT1-KC1 complex, a major K+ channel complex in Arabidopsis thaliana, is known to be specifically blocked by Cs1+, impacting K+ accumulation nih.govoup.com.
Competitive Interactions with Other Cations (e.g., K+)
A fundamental aspect of Cs1+ interaction with plant biological systems is its competitive relationship with potassium (K+). Due to their similar chemical properties, Cs1+ ions compete with K+ for binding sites on transport proteins and within cellular processes researchgate.netnih.govnih.govoup.comresearchgate.netnih.govoup.com. This competition can lead to a reduction in K+ uptake and accumulation within plant tissues, effectively inducing K+ deficiency symptoms nih.govoup.comnih.gov. Research suggests that K+ transporters functioning at low external K+ concentrations exhibit minimal discrimination against Cs1+, whereas K+ channels are more selective and discriminate more strongly against Cs1+ at higher external K+ concentrations oup.com. The inhibition of K+ influx through the AKT1-KC1 complex by Cs1+ is a key mechanism by which cesium disrupts plant growth nih.govoup.com.
Table 1: Key Transport Systems for Cs+ Uptake in Plants
| Transport System Type | Molecular Identity Examples | Primary Role in K+ Uptake | Role in Cs+ Uptake | Interaction with K+ Competition | Notes |
| K+ Channels | VIC channels, KIR channels, KOR channels, AKT1 | K+ influx and efflux, membrane potential regulation | Permeable to Cs+; VIC channels mediate significant influx. KIR channels can be blocked by Cs+. | High K+ concentrations lead to high discrimination against Cs+. | VIC channels and KUP transporters are predicted to mediate most Cs+ influx. |
| K+ Transporters | KUP/HAK/KT family (e.g., HAK5) | High-affinity K+ uptake, especially under K+ deficiency | Mediate Cs+ influx, particularly at low external K+ concentrations. | Low K+ concentrations show little discrimination against Cs+. | HAK5 is a high-affinity transporter implicated in Cs+ uptake. |
Cs1+ Influence on Biomolecular Self-Assembly Processes
Beyond ion transport in living organisms, Cs1+ can also influence the behavior of biomolecules in solution, particularly in processes of self-assembly. These effects are often related to how the ion interacts with water and the interfaces between water and solute molecules.
Modulation of Hydrophobicity and Water-Solute Interphase
Cesium ions have been observed to modulate the self-assembly of peptides, influencing the resulting supramolecular structures. In the context of peptide hydrogel formation, Cs1+ tends to stabilize the water-solute interphase. This stabilization weakens hydrophobic interactions between peptide molecules, which can lead to the formation of less rigid, more metastable self-assembled structures researchgate.netrsc.orgresearchgate.netacs.org. This behavior contrasts with cations like Ca2+, which can destabilize the water-solute interphase, thereby promoting stronger hydrophobic interactions and leading to the formation of more rigid and hydrophobic supramolecular assemblies rsc.orgresearchgate.net. The capacity of Cs1+ to stabilize the interphase can affect the kinetics and morphology of self-assembly processes.
Table 2: Influence of Cations on Peptide Supramolecular Polymerization (Fmoc-FF)
| Cation | Gel Rigidity | Gel Formation Speed | Water-Solute Interphase Modulation | Hydrophobic Interaction Modulation | Observed Effect on Self-Assembly |
| Cs+ | Weaker | Slower/Less efficient | Stabilizes interphase | Weakens interactions | Favors metastable intermediates. |
| Ca2+ | More rigid | Faster/More efficient | Destabilizes interphase | Promotes interactions | Leads to more hydrophobic fibrils. |
Structural and Mechanistic Studies of Cs1+-Biomolecule Interactions (non-clinical)
Understanding the precise ways Cs1+ interacts with biomolecules at a structural and mechanistic level is crucial for predicting its behavior in various biological and environmental contexts.
Mechanistic studies often employ computational approaches such as molecular dynamics (MD) and density-functional-theory (DFT) calculations to elucidate binding mechanisms. For instance, simulations of Cs1+ interaction with fulvic acid (a component of soil organic matter) reveal that Cs1+ binding is weak and primarily occurs through outer-sphere complexation, largely influenced by the interactions between water molecules and the fulvic acid acs.org. These studies highlight the role of hydration shells and interphase energetics in determining cation-biomolecule interactions.
Structural investigations, though not always yielding high-resolution atomic structures of Cs1+-biomolecule complexes in the context of these searches, utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. NMR studies have indicated the existence of different cesium binding sites within certain matrices, such as cesium hexacyanoferrate (CSH) in the presence of water, where Cs+ concentrates on the surface of nanocrystals iaea.org. Furthermore, research into the fragmentation of complex molecular ions, including biomolecules, in gas-phase collision experiments provides insights into energy deposition, charge transfer, and dissociation mechanisms, where the surrounding solvent environment plays a significant role in modulating these processes diva-portal.org. These studies, while often abstracting the biological context, shed light on fundamental interactions that can occur between ions and molecular structures.
Future Research Directions and Emerging Paradigms in Cesium Ion Cs1+ Studies
Advanced Material Design for Enhanced Cs1+ Selectivity and Efficiency
Research into advanced materials for cesium ion (Cs1+) management is rapidly evolving, driven by the need for efficient and selective removal or recovery from various matrices, particularly in nuclear waste management and environmental remediation. Composite materials have emerged as promising candidates, offering synergistic properties from their constituent components. For instance, hybrid sorbents combining Prussian Blue (PB) with cross-linked pectin (B1162225) have demonstrated significant Cs1+ adsorption capabilities, with a reported sorption capacity of 36.5 ± 0.8 mg/g under specific conditions mdpi.com. Functionalized carbon nanotubes (CNTs) also show enhanced performance; molecular dynamics simulations suggest improved adsorption with surface modifications like isopropoxide (OCH(CH3)2) and amide (CONH2) groups, with one study reporting a Cs+ extraction capacity of 34.58 mg/g in a solar-powered system researcher.life. Magnetic composite adsorbents derived from waste plastic bottles (PET) have achieved adsorption capacities of 26.8 mg/g researchgate.net.
Zeolites, particularly Zeolite A (LTA), are recognized for their selective ion-exchange properties for Cs1+. Studies using synchrotron X-ray diffraction reveal that Cs+ ions are energetically preferred within the eight-oxygen rings of the zeolite framework, and the degree of Cs+ ion exchange increases with higher initial Cs+ concentrations, reaching up to 44.2% in some experiments acs.org. Other advanced materials include poly(ε-caprolactone) electrospun nanofibers decorated with copper hexacyanoferrate, designed for effective Cs1+ removal acs.org. In electrochemical approaches, activated carbon electrodes coated with polymer layers have shown higher specific adsorption capacity (SAC) and removal efficiency for Cs+ in membrane capacitive deionization (MCDI) compared to uncoated electrodes mdpi.com. Conversely, graphene oxide (GO) films exhibit minimal Cs1+ adsorption compared to trivalent ions like Y3+, with Cs1+ primarily interacting with residual functional groups such as hydroxyl and epoxy moieties on the GO surface osti.gov. Research into cementitious materials also indicates that Cs+ adsorption within the C-S-H interlayer is preferred over surface adsorption at lower Cs+ concentrations (< 0.19 Mol/kg), with sorption decreasing as the Ca/Si ratio increases mit.edu.
Table 1: Comparative Adsorption Capacities of Advanced Materials for Cs1+
| Material | Adsorption Capacity (mg/g) | Reference/Notes |
| Hybrid Pectin-Prussian Blue | 36.5 ± 0.8 | mdpi.com |
| Solar-powered Biochar-based System (BSSM) | 34.58 | researcher.life (for Cs+ extraction) |
| PET-derived Magnetic Microparticles | 26.8 | researchgate.net |
| Zeolite A (LTA) | Varies (up to 44.2% exchange) | acs.org (Degree of Cs+ ion exchange) |
| Functionalized CNTs (e.g., OCH(CH3)2) | Improved | researcher.life (MD simulation study) |
| Activated Carbon (polymer coated) | Higher SAC | mdpi.com (Compared to uncoated AC in MCDI) |
| Graphene Oxide (GO) | Minimal adsorption observed | osti.gov |
Integration of Multi-Scale Computational and Experimental Approaches
The advancement of Cs1+ management strategies is increasingly reliant on the synergistic integration of multi-scale computational modeling and sophisticated experimental techniques. Computational methods, such as Molecular Dynamics (MD) simulations, are employed to elucidate the fundamental mechanisms of Cs+ extraction and adsorption at the molecular level, for example, investigating the interfacial behavior of Cs+ with functionalized carbon nanotubes researcher.life. Furthermore, advanced simulation techniques like the Activation Relaxation Technique nouveau (ARTn) are crucial for accessing timescales beyond the reach of traditional MD, enabling the determination of characteristic diffusion times for Cs1+ within complex matrices such as the C-S-H interlayer in cement paste, which have been found to be on the order of several hours mit.edu.
Table 2: Integration of Computational and Spectroscopic Techniques for Cs1+ Study
| Technique | Application/Insight Gained | Scale of Study | Reference |
| Molecular Dynamics (MD) | Interfacial behavior, extraction mechanisms | Molecular | researcher.life |
| Activation Relaxation Technique nouveau (ARTn) | Diffusion timescales in confined environments (e.g., C-S-H) | Atomic/Molecular | mit.edu |
| Synchrotron X-ray Diffraction | Site selectivity, ion exchange degree in crystalline structures | Atomic/Crystalline | acs.org |
| Solid-State NMR Spectroscopy (133Cs) | Immobilization mechanisms, atomic-level structural insights | Atomic/Molecular | acs.org |
| SFG Spectroscopy | Water-ion interface interactions, hydrogen bonding network | Molecular | osti.gov |
| XFNTR | Ion adsorption quantification at interfaces | Nanoscale | osti.gov |
| Cyclic Voltammetry (CV) / Impedance Spectroscopy (EIS) | Electrochemical properties, adsorption/desorption kinetics | Electrochemical/Macroscopic | mdpi.com |
Sustainable and Green Chemistry Approaches in Cs1+ Management
A significant paradigm shift in Cs1+ research is the growing emphasis on sustainable and green chemistry principles, aiming to develop environmentally benign and resource-efficient methods for cesium management. Biomass-derived materials are at the forefront of this movement. For instance, pectin, a readily available and eco-friendly polysaccharide obtained as a byproduct from fruit processing, has been successfully utilized in the development of hybrid sorbents for Cs1+ removal mdpi.com. Furthermore, innovative solar-powered systems integrating biomass-derived biochar (e.g., from bamboo) are being explored for simultaneous freshwater generation and highly selective Cs+ extraction, presenting a transformative approach to resource recovery and nuclear pollution mitigation researcher.life.
The concept of waste valorization is also integral to green chemistry. Research has demonstrated the preparation of effective magnetic composite adsorbents by repurposing waste plastic bottles (PET) researchgate.net. These efforts align with the broader goal of environmental remediation, particularly in addressing the persistent challenge posed by radioactive cesium isotopes, such as ¹³⁷Cs, following nuclear incidents like Chernobyl and Fukushima researchgate.net. The development of processes that minimize energy consumption, reduce hazardous byproducts, and utilize renewable or waste resources underscores the commitment to sustainable Cs1+ management.
Novel Spectroscopic and Imaging Techniques for In Situ Cs1+ Characterization
The characterization of Cs1+ behavior under realistic or dynamic conditions is crucial for optimizing its management. Novel spectroscopic and imaging techniques are enabling unprecedented insights into in situ Cs1+ interactions and immobilization mechanisms. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the ¹³³Cs nucleus, provides atomic-level structural information, allowing researchers to elucidate the precise mechanisms of Cs+ immobilization within materials like metakaolin-based geopolymers acs.org.
Compound List:
Cesium, ion (Cs1+)
Cesium (Cs)
Potassium (K+)
Yttrium (Y3+)
Strontium (Sr2+)
Carbon nanotubes (CNTs)
Graphene oxide (GO)
Prussian Blue (PB)
Pectin
Zeolite A (LTA)
Copper hexacyanoferrate
PET (Polyethylene terephthalate)
Calcium silicate (B1173343) hydrate (B1144303) (C-S-H)
Q & A
Q. What analytical techniques are recommended for studying Cs⁺ adsorption dynamics at molecular interfaces?
Methodological Answer:
- Use X-ray Fluorescence Near Total Reflectivity (XFNTR) to quantify adsorbed ion density (e.g., 1 Cs⁺ per 345 ± 73 Ų at 20 mM CsCl subphases) .
- Employ Sum Frequency Generation (SFG) Spectroscopy to probe interfacial water structure changes, such as reduced hydrogen-bonding order due to Cs⁺ adsorption .
- Combine with X-ray Reflectivity (XR) to resolve nanoscale structural changes in graphene oxide (GO) films post-adsorption, such as flake crumpling induced by trivalent ions (contrasted with minimal Cs⁺ effects) .
Q. How can researchers design experiments to study Cs⁺ clustering thermodynamics in gas-phase reactions?
Methodological Answer:
- Utilize Ion Mobility (IMob) and Collision-Induced Dissociation Threshold (CIDT) techniques to measure enthalpy (ΔrH°) and free energy (ΔrG°) of clustering reactions (e.g., Cs⁺ + H₂O → [Cs⁺•H₂O], ΔrH° = 1.46–2.3 kcal/mol) .
- Standardize gas-phase conditions (temperature, pressure) and validate results against multiple methods (e.g., SCATTERING vs. IMob) to account for systematic biases .
Q. What are common ion sources for generating Cs⁺ beams in spectrometry, and how are they optimized?
Methodological Answer:
- Cesium Sputter Ion Sources (e.g., SNICS) produce O⁻ or Cs⁺ beams via cesium carbonate vaporization through heated graphite apertures. Optimize beam focus by reducing aperture width (e.g., 125 μm → 25 nm beam diameter with 1 pA current) .
- For duoplasmatron sources , incorporate magnetic asymmetry in anode design to suppress electron extraction and enhance O⁻ beam resolution (50 nm diameter achievable) .
Advanced Research Questions
Q. How can discrepancies in Cs⁺ adsorption efficiency across studies be reconciled?
Methodological Answer:
- Address conflicting results (e.g., weak Cs⁺ adsorption on GO vs. strong Y³⁺ effects) by:
- Comparing subphase ion concentrations (e.g., 0.05 mM vs. 20 mM CsCl) to identify detection limits .
- Accounting for anion shielding in high-salinity environments, which reduces effective Cs⁺ charge and adsorption capacity .
- Validating with complementary techniques (e.g., XFNTR for ion density vs. SFG for interfacial water disruption) .
Q. What strategies resolve contradictions in thermodynamic data for Cs⁺ clustering reactions?
Methodological Answer:
Q. How can response surface methodology (RSM) optimize Cs⁺ removal from aqueous solutions using nanocomposites?
Methodological Answer:
- Apply Central Composite Design (CCD) to evaluate variables: pH (4–10), temperature (25–45°C), contact time (10–120 min), and initial Cs⁺ concentration (10–100 ppm) .
- Fit data to Langmuir isotherm models to confirm monolayer adsorption (R² > 0.98) and use pseudo-second-order kinetics to describe rate-limiting steps .
- Validate selectivity via competitive adsorption studies (e.g., Cs⁺ vs. Na⁺/K⁺/Sr²⁺) under optimized conditions .
Q. What experimental designs elucidate the role of Cs⁺ in disrupting interfacial water networks?
Methodological Answer:
- Conduct SFG spectroscopy on GO films at air-water interfaces compressed to 20 mN/m. Compare -OH stretch intensity in 0.05 mM vs. 20 mM CsCl subphases to quantify hydrogen-bond disruption .
- Correlate with XFNTR data to distinguish direct ion adsorption from indirect structural effects (e.g., Y³⁺-induced flake tilting vs. Cs⁺’s minimal impact) .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting reports on Cs⁺ interactions with graphene oxide?
Methodological Answer:
- Differentiate between bulk GO (stronger ion interactions due to sulfur contaminants) and interfacial GO films (weaker Cs⁺ adsorption due to limited functional group exposure) .
- Use XFNTR detection limits (1 ion per 50,000 Ų) to assess whether low Cs⁺ adsorption falls below instrument sensitivity .
Q. What statistical approaches validate Cs⁺ adsorption isotherm models?
Methodological Answer:
- Perform ANOVA on RSM-derived data to identify significant factors (e.g., pH and initial concentration contribute >70% variance) .
- Calculate Akaike Information Criterion (AIC) to compare Langmuir, Freundlich, and Temkin models, prioritizing lowest AIC values .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
